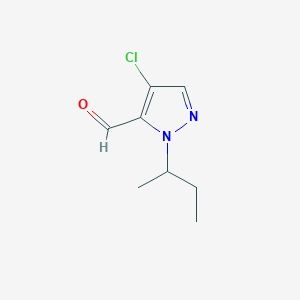

![molecular formula C6H4ClIN4 B2928944 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2177263-90-8](/img/structure/B2928944.png)

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

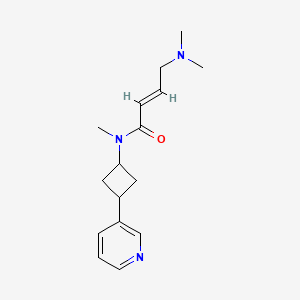

“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C6H3ClIN3. It has a molecular weight of 279.47 . It is a solid substance and is used in the synthesis of various pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClc1nc2ncc(I)nc2[nH]1 . The InChI code for this compound is 1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) . Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 279.47 . The compound’s IR spectrum shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N) cm^-1 . Its 1H NMR and 13C NMR spectra have also been reported .Applications De Recherche Scientifique

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of new pyrrolo[2,3-d]pyrimidine derivatives is a primary application of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. These derivatives are synthesized through various chemical reactions, including nucleophilic substitution and cyclization processes. For example, a study by Hilmy (2002) outlines the reaction of 2-aminopyrrole-3-carbonitriles with formic acid to give pyrrolo[2,3-d]pyrimidin-4(3H)-ones, which then afford 4-chloropyrrolo[2,3-d]pyrimidines upon reaction with phosphorus oxychloride. These compounds are further modified to yield various pyrrolo[2,3-d]pyrimidine-4-amines via treatment with aromatic amines (Hilmy, 2002).

Structural and Crystallographic Studies

Crystallographic studies have been conducted to understand the structural features of pyrrolo[2,3-d]pyrimidine derivatives. Asaftei et al. (2009) synthesized and performed X-ray analyses of 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, revealing significant insights into the positioning of side chains relative to the heterocyclic ring, which is crucial for understanding the electronic effects and potential biological interactions of these molecules (Asaftei et al., 2009).

Potential Pharmaceutical Applications

Research into the biological activities of pyrrolo[2,3-d]pyrimidine derivatives has shown promising results in various therapeutic areas. For instance, studies on 7-deazaadenines bearing polar substituents as new A(1) and A(3) adenosine receptor antagonists utilize pyrrolo[2,3-d]pyrimidine-4-amines as core structures. These compounds have been synthesized and their adenosine receptor affinity determined, highlighting the potential for developing new pharmacological agents based on this scaffold (Hess et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

It can be inferred that the compound interacts with its target in a way that inhibits the growth of the bacteria, given its antitubercular activity .

Biochemical Pathways

Considering its antitubercular activity, it likely interferes with essential biochemical pathways in mycobacterium tuberculosis .

Pharmacokinetics

The potent compounds from the series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which includes similar compounds, have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .

Result of Action

The compound’s antitubercular activity suggests that it inhibits the growth of mycobacterium tuberculosis .

Analyse Biochimique

Biochemical Properties

It has been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests that it may interact with certain enzymes or proteins within the bacterial cell .

Cellular Effects

In cellular studies, 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown to have an effect on the GFP reporter strain of Mycobacterium tuberculosis . It was found to be non-cytotoxic to the Vero cell line , suggesting that it may have a specific cellular target within the bacterial cell.

Molecular Mechanism

Its observed activity against Mycobacterium tuberculosis suggests that it may interact with specific biomolecules within the bacterial cell .

Propriétés

IUPAC Name |

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN4/c7-6-11-4(9)3-2(8)1-10-5(3)12-6/h1H,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWBUZGUVMBXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=C(N=C2N1)Cl)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)

![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2928874.png)

![2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2928875.png)

![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)

![2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2928884.png)